molecular formula C17H26N2O3 B8288413 tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate CAS No. 125033-60-5

tert-butyl N-[(1-benzyl-3-hydroxypyrrolidin-3-yl)methyl]carbamate

Cat. No. B8288413
Key on ui cas rn: 125033-60-5
M. Wt: 306.4 g/mol
InChI Key: XUQHCLUBVDHVEK-UHFFFAOYSA-N
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Patent
US05284842

Procedure details

18.7 g (61 mmol) of 1-benzyl-3-tert.-butoxycarbonylaminomethyl-3-hydroxypyrrolidine are dissolved in 120 ml of methanol and hydrogenated on 3 g of 5% strength Pd/active carbon at 90° C. and 100 bar. The catalyst is filtered off, the filtrate is concentrated and the residue is recrystallized from ethyl acetate.
Quantity
18.7 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:12][CH2:11][C:10]([CH2:14][NH:15][C:16]([O:18][C:19]([CH3:22])([CH3:21])[CH3:20])=[O:17])([OH:13])[CH2:9]1)C1C=CC=CC=1>CO.[Pd]>[C:19]([O:18][C:16]([NH:15][CH2:14][C:10]1([OH:13])[CH2:11][CH2:12][NH:8][CH2:9]1)=[O:17])([CH3:22])([CH3:20])[CH3:21]

Inputs

Step One
Name
Quantity
18.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC(CC1)(O)CNC(=O)OC(C)(C)C
Name
Quantity
120 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from ethyl acetate

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)OC(=O)NCC1(CNCC1)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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